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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Locked Nucleic Acid (LNA)

probes against traditional DNA and RNA probes. The information presented is supported by

experimental data to assist researchers in selecting the optimal probe technology for their

specific applications.

Executive Summary
Locked Nucleic Acid (LNA) probes are a class of nucleic acid analogs that contain one or more

LNA nucleotides, where the ribose ring is "locked" in an ideal conformation for Watson-Crick

base pairing.[1][2] This structural modification gives LNA probes unique properties, most

notably a significant increase in thermal stability when hybridized to a complementary strand.[1]

[3][4] This guide details the advantages of LNA probes, such as enhanced sensitivity,

specificity, and mismatch discrimination, which make them superior to standard DNA/RNA

probes in a variety of molecular biology applications.

Performance Comparison: LNA vs. DNA/RNA
Probes
The primary advantage of LNA probes lies in their enhanced hybridization characteristics. The

incorporation of LNA monomers into an oligonucleotide probe increases the melting
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temperature (Tm) of the duplex by 2–8°C per LNA base.[1][4] This allows for the design of

shorter probes with higher affinity and specificity.[1][3]

Key Performance Metrics
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Feature LNA Probes
Standard DNA/RNA
Probes

Rationale &
Supporting Data

Melting Temperature

(Tm)
Significantly higher Lower

Each LNA

modification increases

the Tm by 2-8°C,

allowing for shorter

probes with high

melting temperatures.

[1][4] This enhanced

thermal stability allows

for more stringent

hybridization

conditions, reducing

non-specific binding.

[5]

Sensitivity High Moderate to Low

The high affinity of

LNA probes for their

targets results in

increased sensitivity,

making them ideal for

detecting low-

abundance targets.[1]

[4] LNA probes have

been shown to

increase sensitivity in

qPCR by more than

100-fold compared to

standard oligo DNAs.

[6]

Specificity & Mismatch

Discrimination

Very High Moderate LNA probes exhibit

superior mismatch

discrimination, with a

ΔTm often around

20°C for single

mismatches, which is

not achievable with
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standard DNA probes.

[7] This makes them

highly suitable for

allele-specific PCR

and SNP detection.[3]

[7][8]

Probe Length
Shorter (typically 12-

25 nucleotides)
Longer

Due to their high

affinity, LNA probes

can be significantly

shorter than traditional

probes while

maintaining a high

Tm.[1][9] Shorter

probes offer better

target accessibility

and quenching

efficiency in qPCR

applications.[3][10]

In Situ Hybridization

(ISH/FISH)

Performance

Excellent signal-to-

noise ratio, robust

signals

Variable signal

intensity, prone to

background noise

LNA-modified FISH

probes outperform

conventional DNA

probes in detecting

RNA in fixed cells,

providing robust

signals even under

high stringency

conditions.[5] They

have been shown to

be highly efficient in

FISH with high binding

affinity and shorter

hybridization times.

[11][12]

Nuclease Resistance High Low The modified

backbone of LNA

provides increased
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resistance to

endonucleases and

exonucleases, leading

to high in vitro and in

vivo stability.[1][13]

Experimental Protocols
In Situ Hybridization (ISH/FISH) with LNA Probes
This protocol is a generalized guideline for detecting mRNA or microRNA in formalin-fixed,

paraffin-embedded (FFPE) tissue sections.

1. Deparaffinization and Rehydration:

Immerse slides in xylene (2 x 5 minutes).
Rehydrate through a series of ethanol washes: 100% (2 x 3 minutes), 95% (1 minute), 70%
(1 minute), and finally in DEPC-treated water.

2. Permeabilization:

Digest with Proteinase K at 37°C for 10-30 minutes (optimize time for tissue type).
Wash with PBS.

3. Pre-hybridization:

Incubate slides in a hybridization chamber with hybridization buffer at the calculated
hybridization temperature for 1-2 hours.

4. Hybridization:

Dilute the LNA probe in hybridization buffer to the desired concentration (e.g., 5nM).[14]
Denature the probe and target by heating the slide at a temperature above the Tm for 5-10
minutes.
Incubate overnight in a humidified chamber at the hybridization temperature. This is typically
set at 22°C below the calculated probe:RNA duplex melting temperature.[14][15]

5. Stringency Washes:
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Wash slides in decreasing concentrations of SSC buffer at an elevated temperature to
remove non-specifically bound probes.

6. Detection:

For DIG-labeled probes, incubate with an anti-DIG antibody conjugated to an enzyme (e.g.,
alkaline phosphatase).
For fluorescently labeled probes, proceed to mounting.
Wash to remove unbound antibody.

7. Visualization:

Add a chromogenic substrate (e.g., NBT/BCIP for AP) and incubate until the desired color
intensity is reached.
Counterstain with a nuclear stain (e.g., Nuclear Fast Red).
Dehydrate and mount.

Allele-Specific Quantitative PCR (qPCR) with LNA
Primers
This protocol provides a general workflow for SNP genotyping using LNA-enhanced primers.

1. Primer Design:

Design allele-specific primers with an LNA nucleotide at or near the 3'-end to enhance
mismatch discrimination.[7][16]
The Tm of the primer pairs should be approximately equal.[16]

2. Reaction Setup:

Prepare a master mix containing qPCR master mix (with a DNA polymerase and dNTPs),
forward primer, reverse primer, and template DNA.
For probe-based assays, include an LNA-modified hydrolysis probe.

3. qPCR Cycling:

Initial Denaturation: 95°C for 2-10 minutes.
Cycling (40-50 cycles):
Denaturation: 95°C for 10-30 seconds.
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Annealing/Extension: 60-65°C for 30-60 seconds. (Acquire fluorescence data at this step).

4. Data Analysis:

Analyze the amplification plots and Cq values to determine the presence of each allele. A
significant difference in Cq values between the perfect match and mismatch reactions
indicates successful allele discrimination.
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Caption: Key property differences between LNA and standard DNA/RNA probes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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